molecular formula C12H10N2 B8709248 N-(1-Naphthyl)-N-cyanomethylamine

N-(1-Naphthyl)-N-cyanomethylamine

Cat. No.: B8709248
M. Wt: 182.22 g/mol
InChI Key: BTKHOAUKROJSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)-N-cyanomethylamine is an organic compound characterized by the presence of a methyl group attached to a naphthyl ring, which is further connected to a cyanamide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)-N-cyanomethylamine can be synthesized through several methods. One common approach involves the reaction of dimethyl-α-naphthylamine with cyanogen bromide. The reaction mixture is heated under reflux on a steam bath for 16 hours, followed by extraction and purification steps to yield the desired product . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .

Industrial Production Methods: Industrial production of methyl(1-naphthyl)cyanamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous-flow processes and safer electrophilic cyanation reagents has been developed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthyl)-N-cyanomethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include naphthylamines, substituted cyanamides, and various heterocyclic compounds .

Scientific Research Applications

N-(1-Naphthyl)-N-cyanomethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(1-naphthyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the presence of the naphthyl ring, which can stabilize reaction intermediates and facilitate the formation of complex products .

Comparison with Similar Compounds

Uniqueness: N-(1-Naphthyl)-N-cyanomethylamine is unique due to the combination of the naphthyl ring and the cyanamide group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl(naphthalen-1-yl)cyanamide

InChI

InChI=1S/C12H10N2/c1-14(9-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

InChI Key

BTKHOAUKROJSTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 neck round bottom flask, equipped with a magnetic stir bar and reflux condenser, was placed N,N-dimethyl-1-naphthylamine (4.35 g, 25.4 mmol, and BrCN (2.99 g, 28.2 mmol) in a single portion. This suspension was placed in an oil bath (preheated, 90° C.) and allowed to stir and reflux under N2 for 21 hours. During this time a gas was given off, detected by bubbler placed over the reflux condenser. The reaction was followed by TLC, using methylene chloride as the solvent and viewed under UV. After the 21 hours, the mixture was cooled, 100 ml of ether was added and the insoluble quaternary salt (669 mg) was filtered off. The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml) and washed with water (5×, 20 ml). The ether was dried over anhydrous granular K2CO3, filtered, then concentrated to dryness, then distilled by bulb to bulb distillation at reduced pressure to afford the yellow oil of the N-methyl-N-(1-naphthyl)cyanamide (2.22 g, 48%. b.p. 180° C./1.5 mm Hg (Cressman, Homer, W. J., Org. Synth. collective vol.3, 608), 170°-171° C./1 mm Hg).
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